molecular formula C14H18O3 B14845901 5-Tert-butyl-2-cyclopropoxybenzoic acid

5-Tert-butyl-2-cyclopropoxybenzoic acid

Cat. No.: B14845901
M. Wt: 234.29 g/mol
InChI Key: VCMVZFMKLSJINB-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-cyclopropoxybenzoic acid is a benzoic acid derivative featuring a tert-butyl group at the 5-position and a cyclopropoxy ether substituent at the 2-position of the aromatic ring. This compound is of interest in medicinal chemistry and materials science, particularly as an intermediate for drug synthesis or functionalized polymers.

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

5-tert-butyl-2-cyclopropyloxybenzoic acid

InChI

InChI=1S/C14H18O3/c1-14(2,3)9-4-7-12(17-10-5-6-10)11(8-9)13(15)16/h4,7-8,10H,5-6H2,1-3H3,(H,15,16)

InChI Key

VCMVZFMKLSJINB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC2CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2-cyclopropoxybenzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of a benzoic acid derivative with tert-butyl and cyclopropoxy groups under controlled conditions. The reaction conditions often include the use of strong bases and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-cyclopropoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The tert-butyl and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-Tert-butyl-2-cyclopropoxybenzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-cyclopropoxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

Key structural analogs include:

  • 5-tert-Butyl-2-methoxybenzoic acid (): Methoxy substituent at position 2.
  • 5-{[(tert-Butoxy)carbonyl]amino}-2-methylbenzoic acid (): Boc-protected amino group at position 5 and methyl at position 2.
  • 5-(tert-Butoxycarbonylamino-methyl)-2-methyl-benzoic acid (): Boc-aminomethyl at position 5 and methyl at position 2.

The target compound differs in its cyclopropoxy group at position 2, which is bulkier and more strained than methoxy or methyl groups in analogs.

Physical and Chemical Properties

Table 1: Comparative Data of Key Compounds
Compound Name Substituent (Position 2) Molecular Formula Molecular Weight CAS Number pKa (Estimated) Solubility (mg/mL, Estimated) Melting Point (°C, Estimated)
5-Tert-butyl-2-cyclopropoxybenzoic acid Cyclopropoxy C14H18O3 234.29 N/A ~4.2 Low 150–160
5-tert-Butyl-2-methoxybenzoic acid Methoxy C12H16O3 208.25 73469-54-2 ~4.5 12.5 185–187
5-{[(tert-Butoxy)carbonyl]amino}-2-methylbenzoic acid Methyl, Boc-amino C13H17NO4 251.28 143617-90-7 ~3.8 8.3 210–212
5-(tert-Butoxycarbonylamino-methyl)-2-methyl-benzoic acid Methyl, Boc-aminomethyl C14H19NO4 277.31 165950-06-1 ~3.9 5.7 198–200
Key Observations:
  • Molecular Weight : The cyclopropoxy derivative (234.29 g/mol) is heavier than the methoxy analog (208.25 g/mol) due to the larger substituent.
  • Acidity: The methoxy group (electron-donating) increases pKa (~4.5) compared to the target compound’s estimated pKa (~4.2), where cyclopropoxy’s strain may slightly enhance acidity. Boc-amino derivatives (–4) exhibit lower pKa (~3.8–3.9) due to electron-withdrawing effects .
  • Solubility : The methoxy analog has higher aqueous solubility (12.5 mg/mL) than the cyclopropoxy derivative (low), attributed to reduced steric hindrance. Boc-containing compounds show intermediate solubility .
  • Melting Points : Cyclopropoxy’s strain may reduce crystal packing efficiency, leading to a lower melting point (150–160°C) versus the methoxy analog (185–187°C) .

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